REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:28].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CC#N.O>[Cl:28][C:10]1[C:9]2[C:4](=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[N:11]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2C(N1)=O)C(=O)OC
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added to the flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to ˜50° C.
|
Type
|
TEMPERATURE
|
Details
|
was cooling in an acetone/dry-ice bath (ice
|
Type
|
CUSTOM
|
Details
|
formed in the flask)
|
Type
|
FILTRATION
|
Details
|
The off-red solid that precipitated was filtered
|
Type
|
WASH
|
Details
|
washed with 10% aqueous K2CO3 (15 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford 1 (1.35 g; 62% yield)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC2=C(C=CC=C12)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |